molecular formula C8H6OS B1276524 1-Benzothiophene 1-oxide CAS No. 51500-42-6

1-Benzothiophene 1-oxide

Cat. No. B1276524
CAS RN: 51500-42-6
M. Wt: 150.2 g/mol
InChI Key: TVBBBGXDQQURHJ-UHFFFAOYSA-N
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Description

1-Benzothiophene 1-oxide, also known as Benzo (b)thiophene S-oxide, Benzo (b)thiophene, 1-oxide, and Benzothiophene sulfoxide, is an organic compound with the molecular formula C8H6OS . It has an average mass of 150.198 Da and a monoisotopic mass of 150.013931 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a thiophene ring, with an oxygen atom attached to the sulfur atom . The molecule has properties such as XLogP3-AA: 1.3, H-Bond Donor: 0, H-Bond Acceptor: 1, and Rotatable Bond Count: 0 .


Chemical Reactions Analysis

A study has reported an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 150.198 Da and a monoisotopic mass of 150.013931 Da .

Scientific Research Applications

Synthesis and Functionalization

1-Benzothiophene 1-oxide serves as a novel precursor for the functionalization of benzothiophenes. A notable application is in the regioselective synthesis of C3 alkylated and arylated benzothiophenes. Researchers demonstrated a method employing benzothiophene S-oxides for this purpose, achieving complete regioselectivity under metal-free and mild conditions (Shrives et al., 2017). Additionally, benzothiophene 1,1-dioxides have been used in selective cycloadditions, illustrating their versatility in chemical reactions (Albini et al., 1982).

Organic Electronics

In the field of organic electronics, this compound derivatives have shown promise. For instance, benzo[1,2-b:4,5-b']bis[b]benzothiophene has been synthesized and used in organic field-effect transistors, demonstrating significant potential in electronic device applications (Gao et al., 2008). Other studies have highlighted the use of such compounds in single microwire transistors, again emphasizing their application in electronic components (Zhou et al., 2007).

Biomedical Applications

In biomedical research, derivatives of benzothiophene, such as benzothiophene-2-carboxamide 1-oxide, have been studied for their anti-inflammatory properties and potential effects on human immunodeficiency virus-type 1 (HIV-1) replication. One study showed that these compounds could block the induction of certain cellular processes critical for HIV-1 transcription (Gualberto et al., 1998).

Environmental Applications

Benzothiophene compounds have also been explored in environmental applications, particularly in the microbial transformation of benzothiophenes. Research has demonstrated that certain microorganisms can transform benzothiophene and its derivatives, which could have implications for the biodegradation of these compounds in environmental settings (Gai et al., 2008).

Mechanism of Action

While the specific mechanism of action for 1-Benzothiophene 1-oxide is not available, related compounds like benzothiophenes have been studied. For instance, Zileuton, a benzothiophene derivative, works by inhibiting 5-lipoxygenase, an enzyme that catalyzes the formation of leukotrienes from arachidonic acid .

Future Directions

The future directions in the study of 1-Benzothiophene 1-oxide and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations . This suggests potential for the development of new synthetic methods and applications for these compounds.

properties

IUPAC Name

1-benzothiophene 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBBBGXDQQURHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CS2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40875779
Record name Benzo[b]thiophenesulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51500-42-6
Record name Benzo(b)thiophene, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051500426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 51500-42-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[b]thiophenesulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the reactivity of lithium 2,3-dihydro-1-benzothiophene-1-oxide with aldehydes and imines?

A1: The research paper [] investigates the reactivity of lithium 2,3-dihydro-1-benzothiophene-1-oxide, a derivative of 1-benzothiophene 1-oxide, with aldehydes and imines. This reaction is significant because it offers a potential synthetic route for creating new molecules containing the this compound scaffold. Understanding the reactivity and reaction mechanisms associated with this compound can be valuable for developing new synthetic methodologies in organic chemistry.

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